molecular formula C17H24N2O5 B2948328 ethyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-3-carboxylate CAS No. 2034492-09-4

ethyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-3-carboxylate

Cat. No.: B2948328
CAS No.: 2034492-09-4
M. Wt: 336.388
InChI Key: SYRCVBDUXJOBBA-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-3-carboxylate is a piperidine-based compound featuring a pyridine-4-carbonyl group substituted with a 2-methoxyethoxy chain at position 2. The piperidine ring is further functionalized with an ethyl ester at position 3.

Properties

IUPAC Name

ethyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-3-23-17(21)14-5-4-8-19(12-14)16(20)13-6-7-18-15(11-13)24-10-9-22-2/h6-7,11,14H,3-5,8-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRCVBDUXJOBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy and methoxy groups, where nucleophiles replace these groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry : The target compound’s balance of lipophilicity and polarity makes it a candidate for optimizing blood-brain barrier penetration or oral bioavailability.
  • Synthetic Challenges : Stereochemical control, as seen in , and regioselective pyridine substitution (position 2 vs. 3) are critical for reproducibility .
  • Biological Activity : Pyridine carbonyl derivatives often target enzymes like kinases or proteases, while sulfonamides (e.g., ) may interact with ion channels or GPCRs .

Biological Activity

Ethyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-3-carboxylate is a compound that belongs to the class of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a piperidine ring, a pyridine moiety, and an ethoxy group. Its chemical formula is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, and it exhibits properties typical of piperidine derivatives, including solubility in organic solvents and potential interactions with biological macromolecules.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor or receptor ligand, influencing metabolic pathways and cellular signaling processes. Specific interactions may lead to alterations in enzyme activity or receptor modulation, contributing to its biological effects.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that similar piperidine derivatives possess significant antibacterial and antifungal properties. For instance, compounds with structural similarities have demonstrated efficacy against various microorganisms, including Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes involved in disease processes. This is particularly relevant in the context of drug development for conditions such as cancer and metabolic disorders.

Case Studies

Several studies have explored the biological activity of piperidine derivatives similar to this compound:

  • Antibacterial Screening : A series of piperidine derivatives were synthesized and screened for antibacterial activity. Results indicated that compounds with similar functional groups exhibited significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting potential applications in treating bacterial infections .
  • Therapeutic Potential : Research into related piperidine compounds has highlighted their potential as therapeutic agents in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/TargetsObserved Effects
AntimicrobialE. coli, Staphylococcus aureusSignificant inhibition observed
Enzyme InhibitionVarious enzymesPotential modulation of activity
Therapeutic PotentialNeurological targetsPromising results in preclinical studies

Q & A

Q. What are the optimal synthetic routes for ethyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-3-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Prepare the pyridine-4-carbonyl intermediate by coupling 2-(2-methoxyethoxy)pyridine-4-carboxylic acid with a piperidine derivative.
  • Step 2: Use a coupling agent such as EDCI/HOBt or DCC to form the amide bond between the pyridine carbonyl and piperidine moieties.
  • Step 3: Introduce the ethyl ester group via nucleophilic substitution or esterification under basic conditions (e.g., K₂CO₃ in acetone, reflux at 60–70°C for 8–12 hours) .
  • Key Considerations: Monitor reaction progress via TLC (e.g., methanol/dichloromethane 4:6) and optimize pH to avoid hydrolysis of the ester group .

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

  • Mass Spectrometry (MS): Use high-resolution instruments like Q Exactive Orbitrap (ESI ionization) to confirm molecular weight and fragmentation patterns. Manual curation of spectra ensures accuracy .
  • Nuclear Magnetic Resonance (NMR): Assign peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), piperidine protons (δ ~1.5–3.5 ppm), and pyridine aromatic protons (δ ~7.0–8.5 ppm). Compare with analogs in databases .
  • Infrared (IR): Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and ether linkages (C-O-C at ~1100–1250 cm⁻¹) .

Q. What are the key solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility: Test in polar aprotic solvents (e.g., DMSO, DMF) for reactions and aqueous buffers (pH 7.4) for biological assays. Adjust solvent systems based on logP predictions (estimated ~2.5–3.5 for similar piperidine esters) .
  • Stability: Store at –20°C under inert gas to prevent ester hydrolysis. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields across different synthetic protocols?

Methodological Answer:

  • Case Study: If yields vary (e.g., 21% vs. 72% in similar reactions), analyze:
    • Catalytic Efficiency: Compare coupling agents (e.g., EDCI vs. DCC) using kinetic studies.
    • Steric Hindrance: Use computational modeling (e.g., DFT) to assess accessibility of the piperidine nitrogen for acylation .
    • Byproduct Analysis: Employ LC-MS to identify side products (e.g., hydrolyzed esters or unreacted intermediates) .
  • Solution: Optimize solvent polarity (e.g., switch from acetone to THF) or use microwave-assisted synthesis to enhance reaction rates .

Q. How does the stereochemistry of the piperidine ring influence biological activity?

Methodological Answer:

  • Crystallographic Analysis: Resolve the crystal structure (e.g., via X-ray diffraction) to determine chair vs. boat conformations of the piperidine ring. Substituents at C3 and C4 may sterically hinder target binding .
  • Biological Assays: Compare enantiomers (synthesized via chiral resolution) in receptor-binding assays. For example, (R)-configurations may show higher affinity for CNS targets due to enhanced lipophilicity .

Q. What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation free energy and membrane permeability using software like GROMACS. Parameters include van der Waals radii and partial charges derived from quantum mechanics .
  • QSAR Models: Train models on analogs (e.g., piperidine-4-carboxylates) to predict logD, pKa, and bioavailability. Validate with experimental HPLC retention times .

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